molecular formula C12H20ClN3 B14442055 1-(2-Aminoethyl)-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium chloride CAS No. 76729-65-2

1-(2-Aminoethyl)-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium chloride

Cat. No.: B14442055
CAS No.: 76729-65-2
M. Wt: 241.76 g/mol
InChI Key: XABZDMRZHBQZJB-YDALLXLXSA-M
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Description

1-(2-Aminoethyl)-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium chloride is a chemical compound with a complex structure that includes a pyridinium ion, an aminoethyl group, and a methylpyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium chloride typically involves multiple steps. One common approach is to start with the pyridine ring and introduce the aminoethyl group through a nucleophilic substitution reaction. The methylpyrrolidine moiety can be added via a reductive amination process. The final step often involves the formation of the pyridinium ion by treating the intermediate with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The pyridinium ion can be reduced to a pyridine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group can yield imines, while reduction of the pyridinium ion can produce pyridine derivatives.

Scientific Research Applications

1-(2-Aminoethyl)-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium chloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving neurotransmitter analogs due to its structural similarity to certain biological molecules.

    Industry: It can be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with target molecules, while the pyridinium ion can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminoethyl)piperazine: Similar in structure but with a piperazine ring instead of a pyrrolidine ring.

    1-Aminopyridinium iodide: Contains a pyridinium ion but lacks the aminoethyl and methylpyrrolidine groups.

Uniqueness

1-(2-Aminoethyl)-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium chloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the aminoethyl and methylpyrrolidine groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

CAS No.

76729-65-2

Molecular Formula

C12H20ClN3

Molecular Weight

241.76 g/mol

IUPAC Name

2-[3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium-1-yl]ethanamine;chloride

InChI

InChI=1S/C12H20N3.ClH/c1-14-7-3-5-12(14)11-4-2-8-15(10-11)9-6-13;/h2,4,8,10,12H,3,5-7,9,13H2,1H3;1H/q+1;/p-1/t12-;/m0./s1

InChI Key

XABZDMRZHBQZJB-YDALLXLXSA-M

Isomeric SMILES

CN1CCC[C@H]1C2=C[N+](=CC=C2)CCN.[Cl-]

Canonical SMILES

CN1CCCC1C2=C[N+](=CC=C2)CCN.[Cl-]

Origin of Product

United States

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